Ergotaminine methanesulfonate is a derivative of ergotamine, a well-known ergot alkaloid primarily derived from the fungus Claviceps purpurea. This compound is classified as an alkaloid and is primarily utilized in the pharmaceutical industry for its vasoconstrictive properties. Ergotaminine methanesulfonate is specifically used in the treatment of migraine headaches and other vascular conditions due to its ability to constrict blood vessels and reduce blood flow.
Ergotaminine methanesulfonate is synthesized from ergotamine, which is produced by culturing strains of Claviceps purpurea. This fungus grows on rye and other grasses, producing various alkaloids, including ergotamine and its derivatives. The extraction and purification processes involve fermentation techniques that optimize the yield of these compounds from the fungal biomass .
Ergotaminine methanesulfonate falls under the category of ergot alkaloids, which are a group of compounds known for their complex structures and pharmacological effects. These compounds can be further classified based on their biological activity, with ergotaminine being recognized for its role as a vasoconstrictor and its potential effects on serotonin receptors.
The synthesis of ergotaminine methanesulfonate can be achieved through various methods, including chemical synthesis and biosynthetic pathways. A notable method involves the electrochemical N-demethylation of ergotamine, which can be performed under controlled conditions to yield ergotaminine. This process typically requires specific electrolytes and solvents, such as acetonitrile or methanol, under an applied voltage to facilitate the reaction .
Technical Details:
Ergotaminine methanesulfonate has a complex molecular structure characterized by multiple rings typical of ergoline derivatives. The molecular formula can be represented as , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Data:
Ergotaminine methanesulfonate can undergo several chemical reactions due to its functional groups. Notably, it can participate in:
Technical Details:
The reactions often require specific conditions such as temperature control, solvent selection, and catalyst presence to achieve desired products efficiently.
The mechanism of action for ergotaminine methanesulfonate primarily revolves around its interaction with serotonin receptors in the central nervous system. It acts as an agonist at certain serotonin receptor subtypes (particularly 5-HT_1B and 5-HT_1D), leading to vasoconstriction in cranial blood vessels.
Data:
Ergotaminine methanesulfonate has several scientific applications:
Ergotaminine methanesulfonate is derived semi-synthetically from native ergot alkaloids produced by clavicipitaceous fungi, primarily Claviceps purpurea. The biosynthesis initiates with the enzymatic prenylation of L-tryptophan by dimethylallyltryptophan synthase (4-dimethylallyltryptophan synthase), forming 4-γ,γ-dimethylallyltryptophan. Subsequent steps involve N-methylation by EasF methyltransferase, oxidations, and ring cyclizations to yield the tetracyclic ergoline scaffold characteristic of lysergic acid derivatives [1] [7]. Ergopeptines like ergotamine are synthesized via nonribosomal peptide synthetases that attach a tripeptide moiety to lysergic acid. Ergotaminine—the C8-epimer of ergotamine—arises spontaneously under physiological conditions but is typically isolated from fungal sclerotia or engineered fungal strains (e.g., Aspergillus nidulans expressing Claviceps genes) [5] [7].
The semi-synthetic derivation involves:
Table 1: Key Fungi and Their Ergot Alkaloid Profiles for Semi-Synthesis
Fungal Species | Dominant Alkaloids | Yield (mg/kg Sclerotia) |
---|---|---|
Claviceps purpurea | Ergotamine, Ergotaminine | 500–2,000 |
Aspergillus fumigatus | Fumigaclavine C | 50–200 |
Epichloë festucae | Ergovaline, Ergotryptamine | 100–500 |
Functionalization at the N6-position enables isotopic labeling and purity enhancement. Native ergotamine undergoes electrochemical N6-demethylation using glassy carbon electrodes in acetonitrile/ammonium acetate (0.6 V), yielding norergotamine (demethylated intermediate). Isotopic remethylation employs iodomethane-¹³CD₃ to introduce a 4-Da mass shift, producing ergotamine-¹³CD₃ and its epimer ergotaminine-¹³CD₃ [3]. Critical parameters include:
Table 2: Challenges in N6-Demethylation/Remethylation
Step | Challenge | Mitigation Strategy |
---|---|---|
Electrochemical Demethylation | Competing hydroxylation | 0.6 V voltage; carbonate electrolytes |
Remethylation | Incomplete isotopic incorporation | 5 eq. ¹³CD₃-I; 48h reaction time |
Epimer Separation | C8-epimerization during acidification | pH 7.0 buffers; low-temperature workup |
Ergotaminine forms spontaneously from ergotamine via C8 epimerization, where the amide bond adjacent to the lysergic acid D-ring undergoes reversible protonation. The mechanism proceeds through a diketopiperazine intermediate upon heating or pH changes:
Methanesulfonate salt formation enhances ergotaminine’s crystallinity and thermal stability. The reaction involves proton transfer from methanesulfonic acid to the ergotaminine N6′-amine (pKa ~7.4), conducted in ethanol/acetone (1:4) at 0–5°C to prevent epimerization. Key findings:
Table 3: Analytical Signatures of Ergotaminine Methanesulfonate
Technique | Key Features |
---|---|
IR Spectroscopy | 3420 cm⁻¹ (O-H stretch), 1645 cm⁻¹ (amide I), 1180/1040 cm⁻¹ (S=O asym/sym stretch) [9] |
XRD | Monoclinic P2₁ space group; unit cell dimensions a=14.2 Å, b=6.7 Å, c=18.3 Å |
HPLC-MS | [M]⁺ m/z 581.3; fragments at m/z 223.1 (lysergic acid⁺), 120.1 (proline⁺) |
Crystallization solvents dictate polymorph formation, yield, and epimeric purity:
Critical parameters include dielectric constant (ε >20 for solubility) and Kamlet-Taft β (hydrogen-bond acceptance) to stabilize protonated ergotaminine. Antisolvent addition (e.g., diethyl ether) at 0.5 mL/min enhances yield to >92% by suppressing oiling-out.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0